1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-
Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- (or 1,3,5-T2,4,6-TNT) is an organic compound belonging to the triazine family. It is a colorless, crystalline solid that is soluble in polar solvents, such as alcohols, ethers, and chloroform. It is a highly reactive compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Fluorescent Probes
Triphenylamine derivatives, including Triphenylmelamine, are widely used in the creation of fluorescent probes due to their strong electron-donating abilities . These probes have applications in molecular recognition and imaging, particularly in biological and medical sciences. Their biocompatibility and structural features make them suitable for advanced fluorescent probes, which can be used for detecting various biological processes.
Organic Electronics
Triphenylmelamine-based compounds serve as electroactive materials in organic electronics . They are used in the manufacturing of p-channel or ambipolar field-effect transistors, hole-transporting layers, and electroluminophores in organic light-emitting diodes (OLEDs). Their high electrochemical reversibility also makes them suitable for electrochromic materials.
Photopolymerization Initiators
Certain triphenylamine derivatives have been synthesized and tested as photoinitiators for multi-photon lithography . These compounds initiate polymerization when exposed to light, making them useful in the development of photoresists and other light-sensitive materials.
Hole-Blocking Materials
In electroluminescent devices (ELDs), Triphenylmelamine is used as a hole-blocking material . It prevents the flow of holes to the emissive layer, which can improve the efficiency and lifetime of the device.
Ultraviolet Rays Absorption
Triphenylmelamine compounds have been investigated for their ability to absorb ultraviolet rays, acting as UV absorbers . This property is crucial for materials that require protection from UV radiation, such as polymers and colorants, and can also contribute to skin protection formulations.
Catalysis
Triphenylmelamine derivatives have been found to stabilize palladium nanoparticles, which are used as catalysts in various chemical reactions, including the Suzuki–Miyaura coupling reaction in water . The compound acts as both a stabilizing agent and a ligand, enhancing the efficiency of the catalytic process.
Mechanism of Action
Target of Action
Triphenylamine derivatives have been utilized as building blocks in hole-transporting materials .
Mode of Action
It’s known that triphenylamine derivatives exhibit mechanoluminescent properties . This suggests that they may interact with their targets through light emission when mechanically stimulated .
Biochemical Pathways
Triphenylamine derivatives have been reported to exhibit different mechanoluminescent activities depending on their molecular structure .
Result of Action
It’s known that triphenylamine derivatives can exhibit mechanoluminescence, a phenomenon where light is emitted due to mechanical stimulation .
Action Environment
The action of Triphenylmelamine can be influenced by environmental factors. For instance, the isomerization of triphenylisomelamine to the normal structure, namely 2,4,6-triphenylamino-1,3,5-triazine, occurs at temperatures above its melting point . In solution, this isomerization proceeds under milder conditions than when the reaction is run in bulk .
properties
IUPAC Name |
2-N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBKCSNURXPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062090 | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |
CAS RN |
1973-05-3 | |
Record name | N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1973-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O896VD0RU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different ways to synthesize Triphenylmelamine?
A1: Triphenylmelamine (N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine) can be synthesized through several routes. One common method is the reaction of cyanuric chloride with p-substituted anilines, as demonstrated in the synthesis of various sym-2,4,6-trisubstituted-s-triazine derivatives []. Another approach involves the reaction of phenylthiourea with methylation agents followed by a basic work-up, leading to the formation of triphenylisomelamine, which readily isomerizes to triphenylmelamine upon heating [].
Q2: How does the structure of triphenylmelamine influence its thermal stability?
A2: The thermal stability of triphenylmelamine is significantly influenced by the nature of the substituents on the phenyl rings. Research has shown that electron-donating groups, such as methoxy groups, enhance the thermal stability of triphenylmelamine derivatives []. Conversely, electron-withdrawing groups, like bromine, can decrease the thermal stability []. This difference in behavior is attributed to the electronic effects of these substituents on the triazine ring and their influence on the degradation pathways.
Q3: What are the potential applications of triphenylmelamine derivatives in materials science?
A3: Triphenylmelamine derivatives have shown promise as charring agents in intumescent flame-retardant (IFR) systems for polypropylene (PP) []. When combined with ammonium polyphosphate (APP), these derivatives contribute to forming a protective char layer upon exposure to heat, effectively enhancing the flame retardancy of PP composites []. The specific flame-retardant properties are influenced by the substituents on the triphenylmelamine structure and the ratio of triphenylmelamine derivative to APP.
Q4: Can you explain the isomerization process observed in triphenylmelamine and its related compounds?
A4: Triphenylisomelamine, a structural isomer of triphenylmelamine, can readily isomerize to triphenylmelamine []. This process, computationally predicted to be exothermic, involves a rearrangement of the double bonds and hydrogen atoms within the triazine ring system []. This isomerization highlights the dynamic nature of these compounds and their potential to exist in different tautomeric forms, which can influence their properties and applications.
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